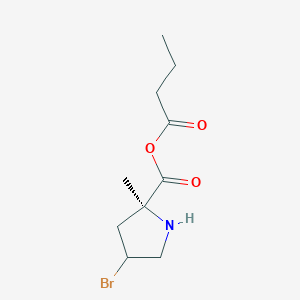
2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a complex organic compound that features both amino and oxo functional groups. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the dihydropyrimidinone ring: This could be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the amino-oxoethyl group: This step might involve the reaction of the dihydropyrimidinone intermediate with an appropriate amino acid derivative under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the oxo groups, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-cancer, anti-viral, or anti-inflammatory activities.
Industry
Industrially, the compound could find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: A simpler pyrimidine derivative with potential biological activity.
N-(2-Aminoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: A structurally related compound with similar functional groups.
Uniqueness
The uniqueness of 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H11N5O3 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1H-pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C8H11N5O3/c9-3-7(15)13(4-5(10)14)6-1-2-11-8(16)12-6/h1-2H,3-4,9H2,(H2,10,14)(H,11,12,16) |
InChI Key |
VZQKWDWAVGGWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N=C1)N(CC(=O)N)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903106.png)
![1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one](/img/structure/B12903122.png)



![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)


![3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole](/img/structure/B12903154.png)
![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)


